tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
Overview
Description
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is an organic compound with the molecular formula C₁₃H₂₅N₃O₂This compound features a tert-butyl group, a piperidine ring, and an azetidine ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl carbamate and 1-(piperidin-3-yl)azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine and azetidine rings contribute to its binding affinity and specificity, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
- tert-Butyl ((1-(piperazin-1-yl)methyl)azetidine-1-carboxylate)
- tert-Butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Uniqueness
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups and ring structures. The presence of both piperidine and azetidine rings provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Biological Activity
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a synthetic compound notable for its unique structural features, which include a tert-butyl group, a piperidine ring, and an azetidine moiety. Its molecular formula is , and it has a molecular weight of 269.38 g/mol . This compound's biological activity is of significant interest in medicinal chemistry, particularly concerning its potential applications in drug development.
Molecular Structure:
- Molecular Formula:
- Molecular Weight: 269.38 g/mol
- CAS Number: 1131594-80-3
Functional Groups:
The structure features:
- A tert-butyl group , which increases steric bulk and influences solubility and reactivity.
- A carbamate functional group , known for its stability and role in biological activity modulation.
The biological activity of this compound is primarily attributed to its interaction with specific targets within biological systems. The compound can act as a ligand, binding to various receptors or enzymes, thus modulating their activity. The presence of both piperidine and azetidine rings enhances its binding affinity, allowing it to influence several biological pathways .
Potential Targets:
- Enzymes: The compound may inhibit or activate specific enzymatic reactions.
- Receptors: It can modulate signal transduction pathways by interacting with cellular receptors.
Biological Activity Studies
Research has focused on the pharmacological effects of this compound, particularly regarding its potential as a therapeutic agent.
Case Studies:
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate | Potential HSP90 inhibition | |
tert-Butyl ((1-(piperazin-1-yl)methyl)azetidine-1-carboxylate | Neuroactive properties | |
tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride | Antimicrobial activity |
Properties
IUPAC Name |
tert-butyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-11-9-17(10-11)12-5-4-6-15-8-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INADAXASGPTAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662496 | |
Record name | tert-Butyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-80-3 | |
Record name | 1,1-Dimethylethyl N-[[1-(3-piperidinyl)-3-azetidinyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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